4-Cyclohexylpiperazin-1-amin

Übersicht

Beschreibung

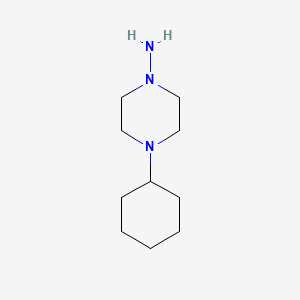

4-Cyclohexylpiperazin-1-amine is a chemical compound with the molecular formula C10H21N3 and a molecular weight of 183.29 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. 4-Cyclohexylpiperazin-1-amine is primarily used in scientific research due to its unique properties, making it valuable for drug discovery, materials synthesis, and biological studies.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Cyclohexylpiperazin-1-amine features a piperazine ring substituted with a cyclohexyl group. This configuration contributes to its steric and electronic characteristics, which influence its binding affinity to various receptors.

Medicinal Chemistry

4-Cyclohexylpiperazin-1-amine is extensively studied for its potential therapeutic roles:

- Neurology : It has been identified as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is crucial in managing conditions like migraines and neurogenic inflammation. Studies indicate that it can significantly reduce the frequency and severity of migraine attacks in clinical settings.

- Respiratory Medicine : Research has explored its effects on airway inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where CGRP plays a critical role in pathophysiology.

- Cardiovascular Medicine : Investigations are ongoing to evaluate its efficacy in mitigating cardiovascular risks associated with elevated CGRP levels during ischemic events.

- Oncology : The compound is being examined for its potential in targeting neuroendocrine tumors that express CGRP receptors, suggesting a role in cancer therapy.

Biological Research

In biological studies, 4-Cyclohexylpiperazin-1-amine serves as:

- Ligand in Receptor Binding Studies : It is utilized to investigate receptor interactions and signaling pathways, particularly those related to pain and inflammation.

- Tool for Investigating Biological Pathways : Its ability to modulate receptor activity makes it a valuable tool for understanding complex biological systems.

Case Study 1: Migraine Treatment

A double-blind, placebo-controlled study involving postmenopausal women demonstrated that administration of 4-Cyclohexylpiperazin-1-amine significantly reduced migraine frequency and severity compared to the placebo group. This study underscores its potential as an effective therapeutic agent for migraine management.

Case Study 2: Asthma Management

Clinical trials assessing the efficacy of this compound in patients with asthma showed significant improvements in pulmonary function tests and reductions in inflammatory biomarkers post-treatment. These results indicate its potential utility in respiratory medicine.

Wirkmechanismus

Target of Action

It is structurally similar to piperazine, which is known to act on the gaba receptor .

Mode of Action

Piperazine, a structurally related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Result of Action

Biochemische Analyse

Biochemical Properties

The specific biochemical properties of 4-Cyclohexylpiperazin-1-amine are not fully documented in the literature. It is known that piperazine derivatives, which include 4-Cyclohexylpiperazin-1-amine, have important pharmacological properties . The nature of these interactions with enzymes, proteins, and other biomolecules would depend on the specific structure of the derivative and the biochemical context.

Cellular Effects

The cellular effects of 4-Cyclohexylpiperazin-1-amine are not fully known. Research on similar compounds suggests that they can have significant effects on cells . For instance, some piperazine derivatives have been found to accumulate in cells and have antibacterial activity

Molecular Mechanism

The molecular mechanism of action of 4-Cyclohexylpiperazin-1-amine is not fully understood. Piperazine derivatives are known to interact with various biomolecules . They can form oximes in an essentially irreversible process when they react with nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpiperazin-1-amine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

In industrial settings, the production of 4-Cyclohexylpiperazin-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexylpiperazin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-Cyclohexylpiperazin-1-amine include:

Piperazine: The parent compound with a simpler structure.

4-Methylpiperazine: A derivative with a methyl group attached to the piperazine ring.

1-Benzylpiperazine: A derivative with a benzyl group attached to the piperazine ring.

Uniqueness

4-Cyclohexylpiperazin-1-amine is unique due to the presence of a cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biologische Aktivität

4-Cyclohexylpiperazin-1-amine is a compound of significant interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Cyclohexylpiperazin-1-amine is characterized by the presence of a cyclohexyl group attached to a piperazine ring. This structural feature contributes to its unique pharmacological properties, allowing it to interact with various biological targets.

The primary mechanism of action for 4-Cyclohexylpiperazin-1-amine involves its interaction with sigma receptors, particularly sigma-2 receptors. These receptors are implicated in several cellular processes, including cell proliferation, apoptosis, and tumor progression. The compound acts as a sigma-2 receptor agonist, leading to modulation of signaling pathways such as the JAK-STAT pathway, which is crucial for hematopoiesis and immune response regulation.

| Target | Action | Pathway Involved |

|---|---|---|

| Sigma-2 Receptors | Agonist | JAK-STAT |

| Thrombopoietin Receptor (c-Mpl) | Agonist | JAK-STAT |

Pharmacokinetics

4-Cyclohexylpiperazin-1-amine exhibits favorable pharmacokinetic properties, including good oral bioavailability. It is absorbed effectively in biological systems, allowing for significant systemic exposure after administration. The compound's stability under physiological conditions supports its potential for therapeutic use.

Antitumor Activity

Research has demonstrated that 4-Cyclohexylpiperazin-1-amine can inhibit the migration and invasion of cancer cells. In vitro studies indicate that it reduces tumor growth in models of pancreatic cancer by affecting sigma receptor-mediated pathways. The compound's ability to induce apoptosis in cancer cells has been linked to its sigma receptor activity .

Neuroprotective Effects

In studies targeting neurodegenerative diseases, derivatives of 4-Cyclohexylpiperazin-1-amine have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in Alzheimer's disease pathology. For instance, a related compound demonstrated an IC50 of 8.0 µM for AChE inhibition, indicating potential for cognitive enhancement in neurodegenerative contexts .

Metabolic Pathways

The compound also influences various metabolic pathways by modulating enzyme activity and altering metabolite levels within cells. Its interaction with metabolic enzymes can lead to changes in cellular metabolism, which may be beneficial in conditions characterized by metabolic dysregulation.

Case Studies

- Pancreatic Cancer Model : In a study involving BxPC3 pancreatic tumor cells, 4-Cyclohexylpiperazin-1-amine was observed to significantly reduce cell proliferation through sigma receptor activation. The uptake mechanism involved both caveolin-mediated and clathrin-mediated endocytosis, highlighting the importance of cellular transport mechanisms in its efficacy .

- Alzheimer's Disease Research : A derivative of this compound exhibited promising results in inhibiting Aβ aggregation while simultaneously inhibiting cholinesterases, suggesting a multifaceted approach to treating Alzheimer's disease .

Eigenschaften

IUPAC Name |

4-cyclohexylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFGNZLJAZPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.